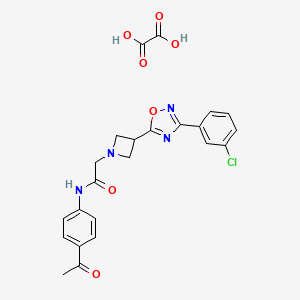![molecular formula C6H4ClN3O B2940125 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 99898-84-7](/img/structure/B2940125.png)
5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a chlorine atom at the 5-position and a keto group at the 7-position
Mechanism of Action
Target of Action
The primary target of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is the serotonin 5-HT6 receptor . This receptor is a potential pharmacological target for the development of new therapeutic agents with neurotropic activity .
Mode of Action
This compound acts as an antagonist at the serotonin 5-HT6 receptors . The compound’s interaction with its targets leads to a decrease in the activity of the receptor .
Biochemical Pathways
It is known that serotonin 5-ht6 receptors play a crucial role in the modulation of various neurotransmitter systems, including cholinergic, glutamatergic, and gabaergic systems . Therefore, the antagonistic action of this compound on 5-HT6 receptors could potentially affect these systems.
Pharmacokinetics
N-heterocycles, which include pyrazolopyrimidines, are known for their potential physicochemical and medicinal properties and favorable pharmacokinetics .
Result of Action
The antagonistic action of this compound on the serotonin 5-HT6 receptors leads to a decrease in the activity of these receptors . This could potentially result in altered neurotransmission in the aforementioned systems, thereby affecting various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyrazole with a suitable pyrimidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound, while oxidation reactions can lead to the formation of corresponding oxides.
Scientific Research Applications
5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Biological Research: The compound is studied for its potential biological activities, including antiproliferative and antimicrobial properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the mechanism of action of various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
- N,N,5,6-Tetramethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5,6,9-Trimethyl-2-(methylthio)-3-(phenylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pteridine
Uniqueness
5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to the presence of the chlorine atom at the 5-position and the keto group at the 7-position. These structural features contribute to its distinct chemical reactivity and biological activity compared to other pyrazolopyrimidine derivatives. The chlorine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNABQNUIXYONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286519 |
Source


|
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57489-78-8 |
Source


|
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)

![N-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2940050.png)
![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)
![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)


![2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)

![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)
